Captopril N-ethylmaleimide sulfoxide is classified as a sulfoxide derivative of captopril, which is primarily used in the treatment of hypertension and heart failure. The compound has the molecular formula and is recognized under the Chemical Abstracts Service registry number 194814. It is part of a class of compounds that function as inhibitors of angiotensin-converting enzyme and has potential applications in various biochemical contexts, particularly in redox signaling and thiol chemistry .
The synthesis of captopril N-ethylmaleimide sulfoxide can be achieved through several methods. A common approach involves the reaction of captopril with N-ethylmaleimide in the presence of an oxidizing agent to form the sulfoxide derivative. Key parameters for this synthesis include:
The detailed reaction mechanism typically involves nucleophilic attack by the thiol group of captopril on the maleimide moiety, followed by oxidation to form the sulfoxide .
Captopril N-ethylmaleimide sulfoxide features a complex molecular structure characterized by:
The molecular structure can be visualized using computational chemistry software to predict its behavior in biological systems .
Captopril N-ethylmaleimide sulfoxide participates in several chemical reactions:
These reactions are critical in understanding its role in redox signaling pathways within biological systems .
The mechanism of action for captopril N-ethylmaleimide sulfoxide primarily revolves around its ability to inhibit angiotensin-converting enzyme. This inhibition leads to decreased levels of angiotensin II, resulting in:
Additionally, its reactive maleimide component allows it to interact with thiol-containing proteins, potentially altering their function or activity. This dual mechanism could enhance its therapeutic effects while also introducing considerations for off-target interactions .
The physical and chemical properties of captopril N-ethylmaleimide sulfoxide include:
These properties are crucial for determining its handling during synthesis and application .
Captopril N-ethylmaleimide sulfoxide has several scientific applications:
Ongoing research continues to explore new applications within these domains, particularly focusing on enhancing therapeutic efficacy while minimizing side effects .
Captopril ((2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid) is characterized by two chiral centers and a nucleophilic thiol (–SH) group at the C3 position of its propanoyl moiety. This thiol group governs its primary chemical reactivity, enabling disulfide bond formation, metal coordination, and Michael addition reactions. The stereochemistry is critical for biological activity: The S-configuration at the proline ring (C2) and the side chain (C1') is essential for angiotensin-converting enzyme (ACE) inhibition. Studies on metallo-β-lactamase (MBL) inhibition reveal significant stereodependence. For example, D-captopril exhibits potent inhibition of New Delhi metallo-β-lactamase-1 (NDM-1) with an IC50 of 7.9 μM, while L-captopril shows markedly reduced activity (IC50 = 202.0 μM) [4]. This disparity arises from the differential binding of the thiolate anion between zinc ions in the NDM-1 active site, where the D-isomer achieves optimal spatial orientation [2].
The thiol group’s nucleophilicity facilitates metal chelation, particularly Zn2+ in MBLs, making it a competitive inhibitor. Additionally, it undergoes oxidation to sulfenic (–SOH), sulfinic (–SO2H), and sulfonic (–SO3H) acids under strong oxidizing conditions [3]. Kinetic studies confirm that thiol oxidation occurs preferentially over proline ring modification in physiological environments.
Table 1: Stereochemical Influence on Captopril Bioactivity
Stereoisomer | Target Enzyme | IC50 (μM) | Primary Binding Mechanism |
---|---|---|---|
D-Captopril | NDM-1 | 7.9 | Thiolate bridging of Zn2+ ions |
L-Captopril | NDM-1 | 202.0 | Suboptimal Zn2+ coordination |
L-Captopril | ACE | 0.001–0.005 | Thiol-Zn2+, hydrogen bonding |
N-Ethylmaleimide (NEM) is a thiol-specific alkylating agent that forms stable thioether adducts via Michael addition. Its electrophilic maleimide double bond undergoes nucleophilic attack by captopril’s thiolate anion (RS−), generating S-succinimidylcaptopril. This reaction proceeds optimally at pH 6.5–7.5, with a bimolecular rate constant of ~105 M−1s−1 [5] [7]. The adduct irreversibly blocks thiol oxidation and disulfide exchange, crucial for stabilizing captopril in analytical and biological contexts.
Figure: NEM-Captopril Adduct Formation
Captopril-SH + N-(CH<sub>2</sub>CH<sub>3</sub>) → Captopril-S-|| || \____/ Maleimide
Structural analyses reveal that the initial S-succinimidyl adduct can undergo in situ transcyclization if captopril’s primary amine remains unblocked. Intramolecular nucleophilic attack by the terminal amine on the succinimide carbonyl forms a stable six-membered thiomorpholinone ring [8]. This transcyclized derivative resists retro-Michael reactions even with 10-fold glutathione excess, addressing a major limitation of conventional maleimide conjugates [8]. In analytical chemistry, NEM derivatization enables captopril quantification in biological fluids via gas chromatography-mass spectrometry (GC-MS). The bis(pentafluorobenzyl) derivative of the NEM-captopril adduct provides a sensitive detection limit of 100 pg [7].
Table 2: Key Reaction Parameters for NEM-Captopril Adduct Formation
Parameter | Optimal Condition | Effect on Adduct Stability |
---|---|---|
pH | 6.5–7.5 | Maximizes thiolate availability |
Temperature | 20–25°C | Balances kinetics and decomposition |
NEM:Captopril ratio | 1:1 to 3:1 | Prevents overalkylation |
Incubation time | 1–24 hours | Allows transcyclization completion |
Captopril sulfoxide arises from selective oxidation of the thioether sulfur in the molecule or its derivatives. Stoichiometric studies show that aqueous bromine (Br2) oxidizes captopril to sulfonic acid via a 3:1 ratio (Br2:captopril), while acidic bromate (BrO3−) follows a 1:1 pathway [3]:
3Br<sub>2</sub> + Captopril-SH + 3H<sub>2</sub>O → Captopril-SO<sub>3</sub>H + 6HBr BrO<sub>3</sub><sup>−</sup> + Captopril-SH → Captopril-SO<sub>3</sub>H + Br<sup>−</sup>
Electrospray ionization mass spectrometry (ESI-MS) confirms sulfonic acid as the end product under strong oxidants, with no stable sulfenic or sulfinic acid intermediates detected [3]. Oxidation kinetics are pH-dependent, with bimolecular rate constants reaching 1.046 × 105 M−1s−1 for aqueous bromine. Thiyl radical intermediates (Captopril-S•) form during BrO3− oxidation, indicating competing radical and two-electron pathways [3].
Epimerization at the C2 (proline) stereocenter occurs under oxidative or alkaline conditions. Sulfoxide formation increases molecular flexibility, facilitating base-catalyzed racemization. In vitro studies show that esterification during analytical derivatization accelerates epimerization, generating R-S and S-R diastereomers [7]. The sulfoxide’s configurational stability is low, with interconversion between (S) and (R) sulfoxides occurring via pyramidal inversion. This dynamic process impacts biological activity, as epimerization can alter target binding.
Table 3: Captopril Sulfoxide Degradation Pathways
Oxidant | Stoichiometry | Primary Product | Key Intermediate |
---|---|---|---|
Acidic bromate | 1:1 (BrO3−:Captopril) | Sulfonic acid | Thiyl radical |
Aqueous bromine | 3:1 (Br2:Captopril) | Sulfonic acid | Sulfenyl bromide |
Physiological oxidants | Variable | Mixed disulfides | Sulfenic acid |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2